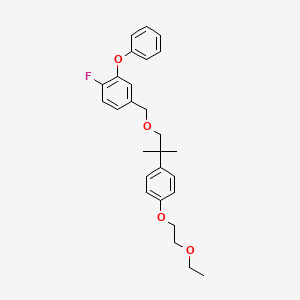
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and Suzuki–Miyaura coupling . The general mechanism for electrophilic aromatic substitution involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave irradiation and the use of specific catalysts to optimize yield and purity . The selection of appropriate reagents and reaction conditions is crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and sulfuric acid for electrophilic aromatic substitution . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .
Scientific Research Applications
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming sigma-bonds with nucleophilic sites on target molecules . This interaction can lead to various biological and chemical effects, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine .
Uniqueness
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
83493-23-6 |
|---|---|
Molecular Formula |
C27H31FO4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[2-[4-(2-ethoxyethoxy)phenyl]-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C27H31FO4/c1-4-29-16-17-31-23-13-11-22(12-14-23)27(2,3)20-30-19-21-10-15-25(28)26(18-21)32-24-8-6-5-7-9-24/h5-15,18H,4,16-17,19-20H2,1-3H3 |
InChI Key |
RXPGBMSRSZJJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


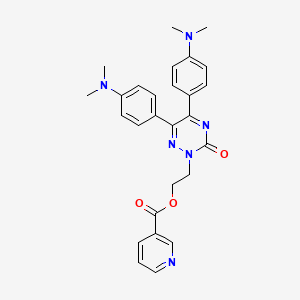
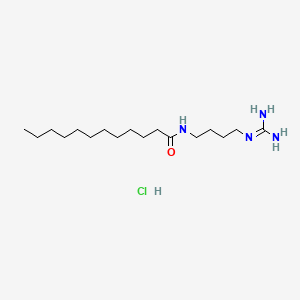

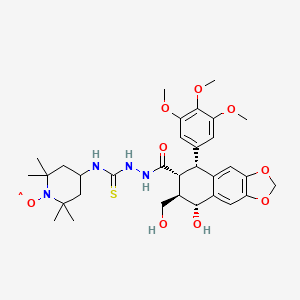
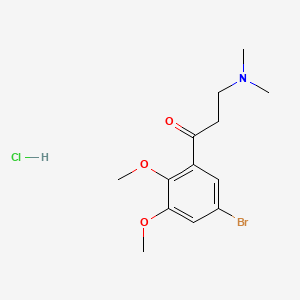
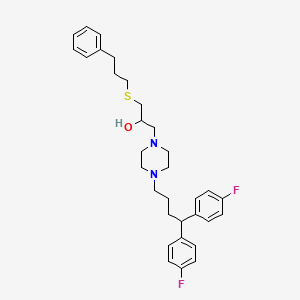
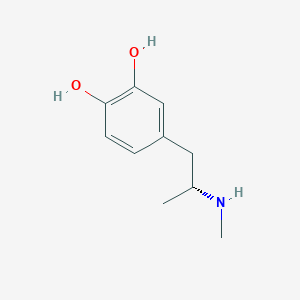
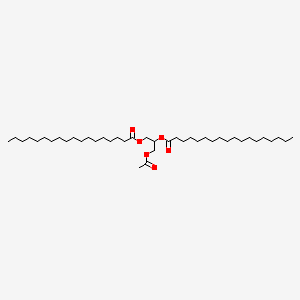
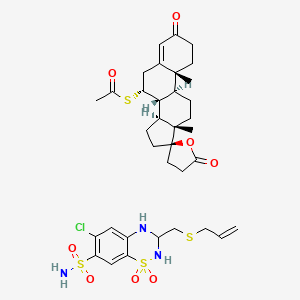

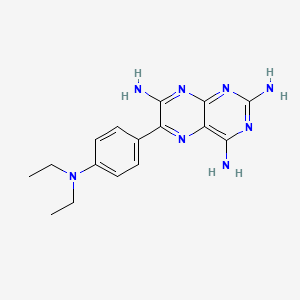
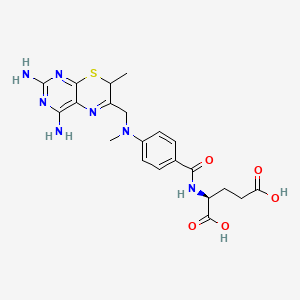
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

